molecular formula C8H19Cl2N3O B14792328 2-((2S,6R)-2,6-dimethylpiperazin-1-yl)acetamide dihydrochloride

2-((2S,6R)-2,6-dimethylpiperazin-1-yl)acetamide dihydrochloride

Cat. No.: B14792328
M. Wt: 244.16 g/mol
InChI Key: NCLHPVNYFCIGNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[cis-2,6-dimethylpiperazin-1-yl]acetamide;dihydrochloride is a chemical compound with the molecular formula C8H18Cl2N3O. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[cis-2,6-dimethylpiperazin-1-yl]acetamide;dihydrochloride typically involves the reaction of 2,6-dimethylpiperazine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the dihydrochloride salt form .

Industrial Production Methods

In an industrial setting, the production of 2-[cis-2,6-dimethylpiperazin-1-yl]acetamide;dihydrochloride involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[cis-2,6-dimethylpiperazin-1-yl]acetamide;dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines .

Scientific Research Applications

2-[cis-2,6-dimethylpiperazin-1-yl]acetamide;dihydrochloride is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2-[cis-2,6-dimethylpiperazin-1-yl]acetamide;dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    2-[trans-2,6-dimethylpiperazin-1-yl]acetamide: A stereoisomer with different spatial arrangement of atoms.

    2-[2,6-dimethylpiperazin-1-yl]ethanamide: A compound with a similar structure but different functional groups.

Uniqueness

2-[cis-2,6-dimethylpiperazin-1-yl]acetamide;dihydrochloride is unique due to its specific stereochemistry, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C8H19Cl2N3O

Molecular Weight

244.16 g/mol

IUPAC Name

2-(2,6-dimethylpiperazin-1-yl)acetamide;dihydrochloride

InChI

InChI=1S/C8H17N3O.2ClH/c1-6-3-10-4-7(2)11(6)5-8(9)12;;/h6-7,10H,3-5H2,1-2H3,(H2,9,12);2*1H

InChI Key

NCLHPVNYFCIGNM-UHFFFAOYSA-N

Canonical SMILES

CC1CNCC(N1CC(=O)N)C.Cl.Cl

Origin of Product

United States

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